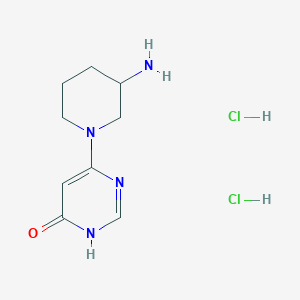

4-(3-氨基哌啶-1-基)-1H-嘧啶-6-酮;二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of piperidine, which is a common structure in many pharmaceuticals . Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

While specific synthesis methods for this compound were not found, piperidine derivatives are often synthesized using various intra- and intermolecular reactions . For example, one common synthesis uses phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product .科学研究应用

炎症和疼痛治疗中的 ASK1 抑制剂

4-(4-氨基哌啶-1-基)-7H-吡咯并[2,3-d]嘧啶衍生物,包括其二盐酸盐,因其作为 ASK1 抑制剂的用途而受到研究。这些化合物对于治疗与炎症和疼痛相关的疾病(如骨关节炎和神经性疼痛)很有意义。该研究强调了这些化合物在以炎症和疼痛管理为重点的治疗应用中的广泛潜在用途 (Norman, 2012)。

晶体结构和氢键模式

对嘧啶-4-酮衍生物(在结构上与 4-(3-氨基哌啶-1-基)-1H-嘧啶-6-酮二盐酸盐相关)的研究提供了对它们在晶体结构中采用不同互变异构形式的能力的见解。这项研究对于了解活性药物成分的首选氢键模式至关重要,这对于药物设计和开发至关重要。此类见解对于设计具有增强药理性质的新化合物很有价值 (Gerhardt & Bolte, 2016)。

组胺 H4 受体配体

已经合成并评估了含 2-氨基嘧啶的化合物(包括在结构上与 4-(3-氨基哌啶-1-基)-1H-嘧啶-6-酮二盐酸盐相关的化合物)作为组胺 H4 受体的配体。这些研究是开发用于治疗炎症和疼痛等疾病的新疗法的一部分,进一步强调了氨基嘧啶衍生物的药用应用 (Altenbach 等人,2008)。

细胞毒活性与量子化学计算

已经合成并表征了 7-硫代氧杂吡唑并[1,5-f]嘧啶-2-酮的新衍生物,包括量子化学计算以探索它们的分子性质。这些研究为开发对癌细胞具有潜在细胞毒活性的化合物奠定了基础,展示了嘧啶衍生物在癌症研究中的应用 (Kökbudak 等人,2020)。

双重胆碱酯酶和 Aβ 聚集抑制剂

对 2,4-二取代嘧啶衍生物的研究已经确定了具有胆碱酯酶抑制剂和淀粉样蛋白-β (Aβ) 聚集抑制剂双重活性的化合物。这些发现对于阿尔茨海默病研究具有重要意义,突出了嘧啶衍生物在开发用于神经退行性疾病的多功能治疗剂中的潜力 (Mohamed 等人,2011)。

未来方向

作用机制

Target of Action

The primary target of EN300-7434443 is Dipeptidyl Peptidase-4 (DPP-4) . DPP-4 is an enzyme that inactivates incretin hormones, which play a crucial role in regulating blood glucose levels .

Mode of Action

EN300-7434443 acts as a DPP-4 inhibitor . By inhibiting DPP-4, it prevents the degradation of endogenous glucagon-like peptide-1 (GLP-1), a hormone that increases insulin secretion based on blood glucose concentration . This results in increased insulin levels and decreased blood glucose levels .

Biochemical Pathways

The inhibition of DPP-4 affects the GLP-1 pathway . GLP-1 is an incretin hormone that enhances the secretion of insulin. By preventing the degradation of GLP-1, EN300-7434443 indirectly increases insulin secretion, which in turn helps to regulate blood glucose levels .

Pharmacokinetics

It is known that similar dpp-4 inhibitors, such as trelagliptin, are orally active and can be administered once weekly This suggests that EN300-7434443 may also have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability

Result of Action

The primary result of EN300-7434443’s action is the regulation of blood glucose levels . By increasing insulin secretion through the inhibition of DPP-4 and the subsequent increase in GLP-1 levels, it helps to lower blood glucose levels .

属性

IUPAC Name |

4-(3-aminopiperidin-1-yl)-1H-pyrimidin-6-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O.2ClH/c10-7-2-1-3-13(5-7)8-4-9(14)12-6-11-8;;/h4,6-7H,1-3,5,10H2,(H,11,12,14);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQCVURMIPZCUHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=CC(=O)NC=N2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(3-Methylbenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B2920267.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(phenyl)amino]acetamide](/img/structure/B2920270.png)

![5-Methyl-2-[1-[(3-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2920281.png)

![[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2920283.png)

![2-(naphthalen-1-yl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2920284.png)

![(Z)-methyl 2-(2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2920285.png)

![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B2920286.png)